molecular formula C15H11F3N2O3 B1680091 Anthranilic acid, N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)- CAS No. 1566-81-0

Anthranilic acid, N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)-

Cat. No. B1680091
CAS RN: 1566-81-0
M. Wt: 324.25 g/mol
InChI Key: CTNQAPPDQTYTHM-UHFFFAOYSA-N
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Description

Anthranilic acid, N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)-, also known as Flufenamic acid, is a non-steroidal anti-inflammatory drug . It has a linear formula of 2-(CF3C6H4NH)C6H4CO2H . The CAS Number is 530-78-9 .


Synthesis Analysis

The synthesis of this compound involves the reaction of N-(&, -trifluoro-m -tolyl) anthranilic acid (II) in an inert solvent with a low molecular weight alcohol in the presence of catalytic amounts of an acidic catalyst .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string OC(=O)c1ccccc1Nc2cccc(c2)C(F)(F)F . The molecular weight is 281.23 .


Chemical Reactions Analysis

The NH moiety of anthranilic acid is essential for activity since replacement of NH functional group with O, CH2, S, SO2, NH3 or NCOCH3 functionalities significantly reduce the activity .


Physical And Chemical Properties Analysis

The melting point of this compound is 132-135 °C (lit.) . The molecular weight is 281.23 .

Scientific Research Applications

Inhibition of Chloride Channels

NS1652 is known to be a reversible anion conductance inhibitor, effectively blocking chloride channels. This property is significant in reducing the protein and mRNA levels of inducible nitric oxide synthase (iNOS) without altering STAT1 phosphorylation, suggesting its role in microglial chloride conductance as a critical factor in the IFNgamma-induced iNOS cascade .

Sickle Cell Disease Management

The compound has been shown to lower the net KCl loss from deoxygenated sickle cells, which is a crucial factor in managing sickle cell disease. NS1652 reduces the KCl loss rate significantly, which can help in controlling cell volume and preventing sickle cell crises .

Nitric Oxide Production Regulation

NS1652 has been observed to markedly block nitric oxide (NO) production in BV2 cells, with an IC50 of 3.1 μM. It also down-regulates iNOS expression at concentrations as low as 3 μM and completely abolishes it at 10 μM, indicating its potential use in conditions where NO production needs to be controlled .

Drug Development and Therapeutic Targeting

The compound’s specific action on chloride channels and iNOS expression provides a basis for drug development efforts aimed at therapeutic targeting of these pathways in diseases where they play a role.

Synapse - NS-1652 Drug Targets Blood Journal - Volume Control in Sickle Cells GlpBio - NS1652 MedChemExpress - NS1652 Anion Conductance Inhibitor

properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3/c16-15(17,18)9-4-3-5-10(8-9)19-14(23)20-12-7-2-1-6-11(12)13(21)22/h1-8H,(H,21,22)(H2,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNQAPPDQTYTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anthranilic acid, N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)-

CAS RN

1566-81-0
Record name NS 1652
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001566810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NS-1652
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B8X1YC8U2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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